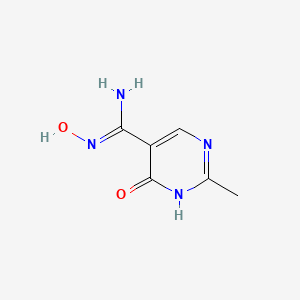
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . Additionally, its unique chemical properties make it valuable in industrial applications, such as in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboximidamide include other dihydropyrimidine derivatives, such as 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide and 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids .
Uniqueness: What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity . Its ability to selectively inhibit certain enzymes makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N'-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(5(7)10-12)6(11)9-3/h2,12H,1H3,(H2,7,10)(H,8,9,11) |
InChI-Schlüssel |
RWIIPOMDNOAYSO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC=C(C(=O)N1)/C(=N/O)/N |
Kanonische SMILES |
CC1=NC=C(C(=O)N1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















